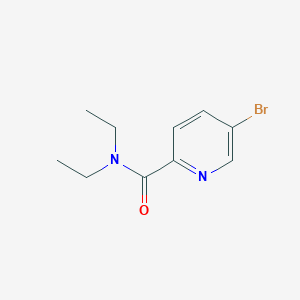

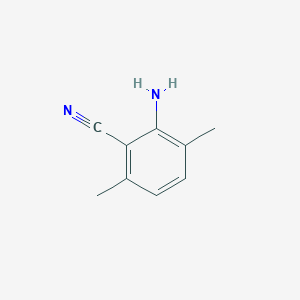

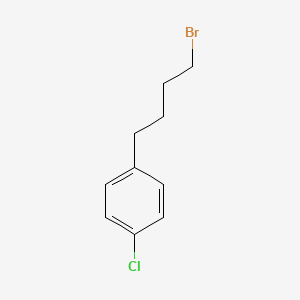

![molecular formula C12H12BrNS B1291930 1-[4-(3-溴噻吩-2-基)苯基]-N-甲基甲胺 CAS No. 937796-02-6](/img/structure/B1291930.png)

1-[4-(3-溴噻吩-2-基)苯基]-N-甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine is a chemical entity that can be categorized within the realm of organic chemistry, specifically within the subset of Schiff bases and related compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot protocols, as seen in the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using (N-isocyanimino) triphenylphosphorane . This suggests that the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine could potentially be achieved through similar multi-component reactions, possibly involving bromothiophene and an appropriate amine precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine has been characterized using techniques such as FT-IR, UV-Vis, and X-ray single-crystal determination . Density functional theory (DFT) calculations are often used to compare and validate experimental results, which indicates that a similar approach could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction using polyphosphoric acid , while the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine is achieved through a 1,3-dipolar cycloaddition reaction . These examples demonstrate the versatility of reactions that can be employed to synthesize structurally complex amines and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various computational and experimental methods. For example, the non-linear optical properties and the first hyperpolarizability value of an organic Schiff base compound were theoretically addressed, revealing second-order non-linear optic behavior . Additionally, solvent effects on excitation energies and the energetic and chemical reactivity behaviors in solvent media have been examined, which could be relevant for understanding the properties of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine .

科学研究应用

合成和结构分析

- 非线性光学性质:噻吩-2-醛腙席夫碱衍生物,包括具有溴噻吩结构的化合物,表现出三阶非线性行为,这对于光学限制应用至关重要 (Ghazzali 等人,2007)。

- 钯催化的水解:席夫碱,如 (E)-1-(3-溴噻吩-2-基)-N-(4-甲基吡啶-2-基)甲亚胺,在钯催化的水解反应中显示出潜力,这与有机合成有关 (Ahmad 等人,2019)。

生物和医学应用

- 抗菌和抗癌活性:席夫碱衍生物,包括那些具有溴噻吩基部分的衍生物,显示出有希望的抗菌和抗癌活性 (M 等人,2022)。

化学性质和反应性

- 铃木交叉偶联反应:具有溴噻吩基的亚胺在铃木交叉偶联反应中很有价值,这对于创建多种有机化合物至关重要 (Rizwan 等人,2018)。

环境与绿色化学

- 生态友好型合成:具有溴噻吩基的吡唑啉衍生物可以使用绿色化学方法合成,展示了化学合成中生态友好的方面 (Thirunarayanan 等人,2013)。

先进材料应用

- 催化应用:涉及溴噻吩甲胺衍生物的配合物已被探索其催化应用,包括钯催化的反应 (Roffe 等人,2016)。

实验化学教育

- 化学实验设计:具有溴噻吩基的化合物可用于本科化学实验,提高学生对科学研究的兴趣和技能 (Min,2015)。

安全和危害

未来方向

The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .

属性

IUPAC Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQWWPQIUYWZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640460 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

CAS RN |

937796-02-6 |

Source

|

| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

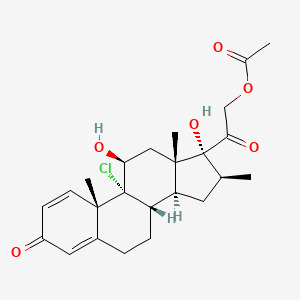

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)